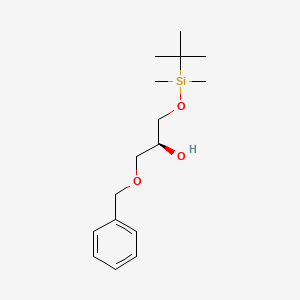
(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol is a chiral compound that features a benzyloxy group and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole. The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The hydroxyl group can be reduced to form a corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) under mild conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alkanes.
Substitution: Compounds with different protecting groups or functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol involves its reactivity due to the presence of the benzyloxy and TBDMS groups. The benzyloxy group can participate in nucleophilic substitution reactions, while the TBDMS group serves as a protecting group that can be selectively removed under specific conditions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(Benzyloxy)-2-((tert-butyldimethylsilyl)oxy)ethanol: Similar structure but with one less carbon atom in the backbone.
(S)-1-(Benzyloxy)-3-((trimethylsilyl)oxy)propan-2-ol: Similar structure but with a trimethylsilyl group instead of a TBDMS group.
Uniqueness
(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol is unique due to the combination of the benzyloxy group and the TBDMS protecting group, which provides specific reactivity and stability under various conditions. This makes it a valuable intermediate in organic synthesis and research applications.
Eigenschaften
Molekularformel |
C16H28O3Si |
|---|---|
Molekulargewicht |
296.48 g/mol |
IUPAC-Name |
(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H28O3Si/c1-16(2,3)20(4,5)19-13-15(17)12-18-11-14-9-7-6-8-10-14/h6-10,15,17H,11-13H2,1-5H3/t15-/m0/s1 |
InChI-Schlüssel |
WVHOMKHXUZAOQB-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@H](COCC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(COCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


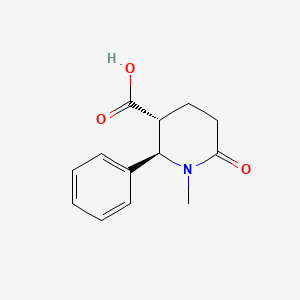
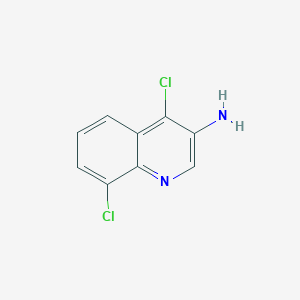
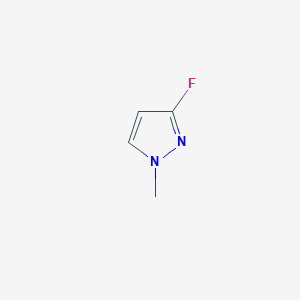
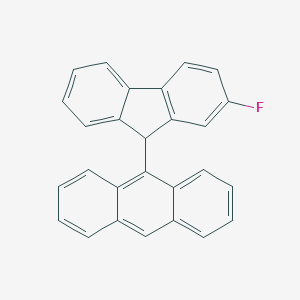
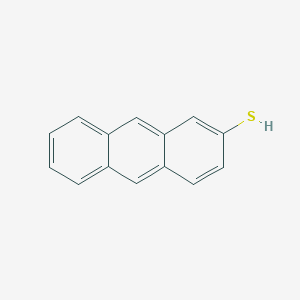
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B13134455.png)

![6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13134477.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13134478.png)
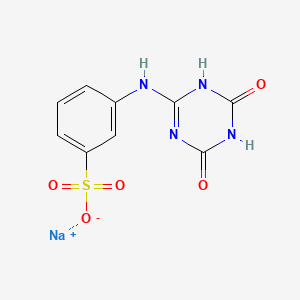
![6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13134489.png)

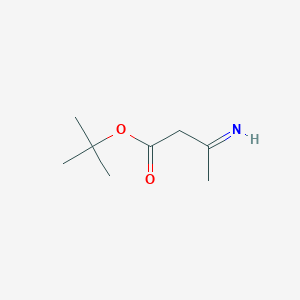
![1-[(Butan-2-yl)amino]-4-(butylamino)anthracene-9,10-dione](/img/structure/B13134505.png)
